molecular formula C11H14FNSi B8692316 2-Fluoro-4-((trimethylsilyl)ethynyl)aniline CAS No. 518342-58-0

2-Fluoro-4-((trimethylsilyl)ethynyl)aniline

Cat. No. B8692316
Key on ui cas rn: 518342-58-0
M. Wt: 207.32 g/mol
InChI Key: RIZOZHFUVNVWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07078438B2

Procedure details

2-Fluoro-4-iodoaniline (5.00 g, 21.1 mmol), CuI (90 mg, 0.42 mmol), and (Ph3P)2PdCl2 (300 mg, 0.42 mmol) were weighed into a flask which was sealed and flushed with N2. A solution of TMS-acetylene (2.28 g, 23.2 mmol) in TEA (20 mL) was added, then the entire mixture stirred 15 hours at room temperature. The reaction mixture was diluted with diethyl ether (200 mL), filtered through Celite®, then all solvents removed under reduced pressure. The resulting dark brown oil was purified by filtration through a plug of flash silica (5% EtOAc/hexanes as eluant) to afford the desired product as a pale brown oil which rapidly solidified to give a crystalline solid (3.85 g, 88%); m.p. (EtOAc/hexanes) 45–47° C. 1H NMR (400 MHz, CDCl3) δ 7.10 (dd, J=11.7, 1.8 Hz, 1 H), 7.06 (ddd, J=8.3, 1.8, 1.0 Hz, 1 H), 6.66 (dd, J=9.4, 8.3 Hz, 1 H), 3.86 (br s, 2 H), 0.22 (s, 9 H). Anal. Calcd for C11H14FNSi: C, 63.7; H, 6.8; N, 6.8. Found: C, 63.7; H, 6.9; N, 6.7.
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[Si:10]([C:14]#[CH:15])([CH3:13])([CH3:12])[CH3:11]>C(OCC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([C:15]#[C:14][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:6]=[CH:5][C:3]=1[NH2:4] |^1:25,44|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
CuI
Quantity
90 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
300 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
2.28 g
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Name
TEA
Quantity
20 mL
Type
solvent
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the entire mixture stirred 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was sealed
CUSTOM
Type
CUSTOM
Details
flushed with N2
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
all solvents removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting dark brown oil was purified by filtration through a plug of flash silica (5% EtOAc/hexanes as eluant)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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